3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one is an organic compound that features a hydroxy group, a phenyl group, and an iodine atom attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetaldehyde and 4-iodobut-3-en-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions, respectively, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[Hydroxy(phenyl)methyl]-4-chlorobut-3-en-2-one: Similar structure but with a chlorine atom instead of iodine.
3-[Hydroxy(phenyl)methyl]-4-bromobut-3-en-2-one: Similar structure but with a bromine atom instead of iodine.
3-[Hydroxy(phenyl)methyl]-4-fluorobut-3-en-2-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one imparts unique properties such as increased molecular weight and potential for halogen bonding, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, bromo, and fluoro analogs.
Properties
CAS No. |
597583-73-8 |
---|---|
Molecular Formula |
C11H11IO2 |
Molecular Weight |
302.11 g/mol |
IUPAC Name |
3-[hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one |
InChI |
InChI=1S/C11H11IO2/c1-8(13)10(7-12)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |
InChI Key |
ZQFPCLWKRDLPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CI)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.